2-(N-(1-Methyl-6-(5-nitro-furan-2-yl)-1H-pyrazolo(3,4-d)pyrimidin-4-yl)-hydrazino)-ethanol
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Overview
Description
2-(N-(1-Methyl-6-(5-nitro-furan-2-yl)-1H-pyrazolo(3,4-d)pyrimidin-4-yl)-hydrazino)-ethanol is a complex organic compound that features a pyrazolo-pyrimidine core with a nitro-furan substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(1-Methyl-6-(5-nitro-furan-2-yl)-1H-pyrazolo(3,4-d)pyrimidin-4-yl)-hydrazino)-ethanol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazolo-pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the nitro-furan substituent: This step may involve nitration reactions followed by coupling with the pyrazolo-pyrimidine core.
Hydrazino and ethanol functionalization: These groups can be introduced through substitution reactions using hydrazine derivatives and ethanol.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amines.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The hydrazino and ethanol groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Amines: From reduction of the nitro group.
Hydrazones: From reactions involving the hydrazino group.
Ethers and esters: From substitution reactions involving the ethanol group.
Scientific Research Applications
Chemistry
Synthesis of novel compounds:
Biology
Biological assays: Used in studies to understand its interaction with biological systems.
Medicine
Drug development:
Industry
Materials science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(N-(1-Methyl-6-(5-nitro-furan-2-yl)-1H-pyrazolo(3,4-d)pyrimidin-4-yl)-hydrazino)-ethanol would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro-furan group could be involved in redox reactions, while the pyrazolo-pyrimidine core might interact with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-(N-(1-Methyl-6-(5-nitro-furan-2-yl)-1H-pyrazolo(3,4-d)pyrimidin-4-yl)-hydrazino)-methanol
- 2-(N-(1-Methyl-6-(5-nitro-furan-2-yl)-1H-pyrazolo(3,4-d)pyrimidin-4-yl)-hydrazino)-propane
Uniqueness
The unique combination of the pyrazolo-pyrimidine core with the nitro-furan substituent and hydrazino-ethanol functional groups makes this compound distinct. Its specific structure may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
16185-82-3 |
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Molecular Formula |
C12H13N7O4 |
Molecular Weight |
319.28 g/mol |
IUPAC Name |
2-[amino-[1-methyl-6-(5-nitrofuran-2-yl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol |
InChI |
InChI=1S/C12H13N7O4/c1-17-11-7(6-14-17)12(18(13)4-5-20)16-10(15-11)8-2-3-9(23-8)19(21)22/h2-3,6,20H,4-5,13H2,1H3 |
InChI Key |
IMHHGFOVFPDOAZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC(=N2)C3=CC=C(O3)[N+](=O)[O-])N(CCO)N |
Origin of Product |
United States |
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